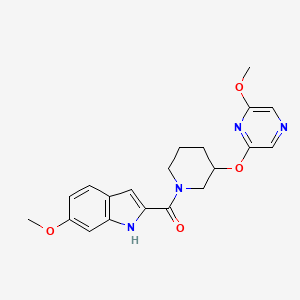

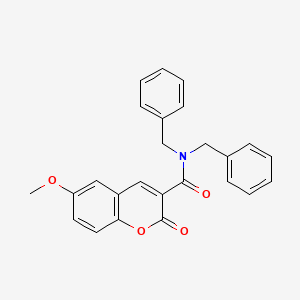

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

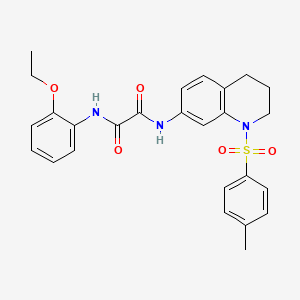

Molecular Structure Analysis

The molecular structure of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide consists of a chromene core with a carboxamide group and two benzyl substituents. The bromine atom is attached to the chromene ring. The detailed 3D structure can be visualized using tools like ChemSpider .

Scientific Research Applications

Chemical Synthesis and Pharmacological Importance

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is structurally related to 6H-benzo[c]chromen-6-ones, which are core structures of various secondary metabolites with significant pharmacological importance. Synthetic protocols for compounds like N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involve advanced chemical processes such as Suzuki coupling reactions, lactonization, and reactions with Michael acceptors among others. These compounds are synthesized due to their limited natural availability and their potential in pharmacological applications (Ofentse Mazimba, 2016).

Environmental and Biological Implications

The study and application of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide in environmental science focus on understanding its biodegradation, bioaccumulation, and potential as an environmental contaminant or a component in environmental remediation processes. Its structural similarity to parabens, a class of compounds used as preservatives in various consumer products, suggests its potential for environmental persistence and the necessity for studies on its fate and behavior in aquatic environments (Camille Haman et al., 2015).

Potential in Enzymatic Remediation

Research on the applications of redox mediators in treating organic pollutants with oxidoreductive enzymes has highlighted the potential of structurally complex compounds, like N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, in enhancing the efficiency of enzymatic degradation processes. These studies emphasize the importance of understanding the chemical interactions between such compounds and redox mediators, thereby opening avenues for their application in the remediation of industrial effluents and wastewater (Maroof Husain & Q. Husain, 2007).

Antioxidant Activity Analysis

The exploration of antioxidant activity in compounds shares relevance with N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, particularly in understanding their potential in mitigating oxidative stress in biological systems. Analytical methods used in determining antioxidant activity, including assays like ORAC, HORAC, and DPPH, are crucial in evaluating the antioxidant capacity of complex molecules, thereby providing insights into their applicability in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide affects the lipid metabolism pathway. Specifically, it prevents the breakdown of triglycerides into monoglycerides and free fatty acids, thus reducing the absorption of dietary fats .

Result of Action

The inhibition of pancreatic lipase by N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide results in a decrease in the digestion and absorption of dietary fats . This can potentially lead to weight loss, making the compound a potential candidate for obesity treatment .

properties

IUPAC Name |

N,N-dibenzyl-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-29-21-12-13-23-20(14-21)15-22(25(28)30-23)24(27)26(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNGPWJRHWZRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913000.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2913004.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2913005.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2913007.png)

![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)

![Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2913009.png)

![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)

![5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2913014.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)